Nuclear Fast Red
Overview
Description
Synthesis Analysis
Although specific synthesis pathways for Nuclear Fast Red were not detailed in the papers reviewed, the compound is known to be synthesized chemically, involving reactions that yield its distinctive color properties. The synthesis process likely involves complex organic chemistry techniques to achieve the desired dye characteristics.
Molecular Structure Analysis
Nuclear Fast Red's molecular structure, characterized by its anthraquinone derivatives, plays a crucial role in its staining capabilities. The structure allows for its application in various staining protocols, where its interaction with biological specimens results in the specific staining of nuclei without affecting other cell components significantly.
Chemical Reactions and Properties
Nuclear Fast Red interacts with tissue components, particularly nucleic acids, leading to its application in staining. This interaction is facilitated by its molecular structure, allowing for the differentiation of cellular components based on their chemical properties. The dye's behavior in staining procedures, such as autoradiography, highlights its utility in enhancing the visualization of biological samples under microscopic examination.
Physical Properties Analysis
The dye's physical properties, including its solubility in water and its interaction with light, contribute to its effectiveness as a staining agent. Its ability to produce a linear correlation between dye concentration and SERRS (Surface Enhanced Resonance Raman Scattering) signal intensity under specific conditions demonstrates its application in semi-quantitative trace analysis.
Chemical Properties Analysis
Nuclear Fast Red's chemical interactions, particularly with human serum albumin and in the presence of various ions, reveal its complex behavior in biological systems. These interactions not only underline its utility in staining but also its potential in analytical applications, such as the detection of specific ions in aqueous solutions.
References (Sources)
- Semi-quantitative trace analysis of nuclear fast red by SERRS (Shadi et al., 2001).
- Commercial varieties of nuclear fast red; their behaviour in staining after autoradiography (Sams & Davies, 1967).
- Investigation of interaction of nuclear fast red with human serum albumin by experimental and computational approaches (Gholivand et al., 2013).
- Photocatalytic treatment of colored wastewater from medical laboratories: photodegradation of Nuclear Fast Red (Deletze et al., 2016).
Scientific Research Applications
1. Histological Staining
Nuclear Fast Red, also known as Kernechtrot, is commonly used in histological staining. It acts as a red nuclear counterstain in histochemical procedures, particularly following those that yield blue products. This application is vital for differentiating and visualizing cellular components under a microscope. Tests for its identity and performance in staining have been developed by the Biological Stain Commission (Frank et al., 2007).
2. Photocatalytic Treatment of Wastewater
Nuclear Fast Red (NFR) has been studied for its degradation in aqueous solutions through photocatalytic oxidation. This research is significant in the treatment of colored wastewater from medical laboratories, providing insights into sustainable waste management practices (Deletze et al., 2016).
3. Semi-quantitative Trace Analysis
The semi-quantitative trace analysis of Nuclear Fast Red has been performed using surface-enhanced resonance Raman scattering (SERRS). This application is crucial in analytical chemistry for detecting and determining concentrations of this dye in various mediums (Shadi et al., 2001).
4. Colorimetric Detection in Aqueous Media
Nuclear Fast Red has been employed in the colorimetric detection of iodide ions in aqueous solutions. This is particularly relevant in the development of simple colorimetric chemosensors for detecting specific ions, showcasing its versatility beyond staining applications (Fukushima & Aikawa, 2021).
5. Calcium Detection in Histochemistry
Kernechtrot or Nuclear Fast Red has been identified as a sensitive reagent for detecting calcium, especially in histochemical localizations. This usage underscores its utility in biological research and diagnostics (Mcgee-Russell, 1955).
Safety And Hazards
Nuclear Fast Red can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, ingestion, and inhalation. Personal protective equipment/face protection should be worn and it should be stored in a dry, cool, and well-ventilated place .
Future Directions
Nuclear Fast Red has been used in various applications in histology and could potentially be used in future research and development in this field. It has been used in the dual-beam analysis of intracellular magnetic nanoparticles distribution, as a counterstain in LacZ tissue histological analysis, and in extracellular matrix proteoglycan staining .
properties
IUPAC Name |
sodium;4-amino-1,3-dihydroxy-9,10-dioxoanthracene-2-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO7S.Na/c15-9-7-8(12(18)14(13(9)19)23(20,21)22)11(17)6-4-2-1-3-5(6)10(7)16;/h1-4,18-19H,15H2,(H,20,21,22);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSXZLJQEKGQAF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)S(=O)(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8NNaO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nuclear Fast Red | |
CAS RN |
6409-77-4 | |
Record name | Disodium 1-amino-2,4-dihydroxy-9,10-dihydro-9,10-dioxoanthracene-3-sulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006409774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 1-amino-2,4-dihydroxy-9,10-dihydro-9,10-dioxoanthracene-3-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.444 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Nuclear Fast Red Sodium Salt | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD9M23GV7H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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